1-(Bromomethyl)-2-ethenylbenzene
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Overview
Description
1-(Bromomethyl)-2-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromomethyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethenylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethenylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-ethenylbenzene undergoes various chemical reactions, including:
Electrophilic Addition: The ethenyl group can participate in electrophilic addition reactions with halogens like bromine, forming dibromo derivatives.
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzyl derivatives.
Common Reagents and Conditions:
Electrophilic Addition: Bromine (Br2) in an organic solvent like tetrachloromethane (CCl4) at room temperature.
Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Major Products:
Electrophilic Addition: 1,2-Dibromo-1-(bromomethyl)-2-ethenylbenzene.
Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Bromomethyl)-2-ethenylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-ethenylbenzene in chemical reactions involves the formation of reactive intermediates such as bromonium ions in electrophilic addition reactions . These intermediates can then undergo further transformations, leading to the final products. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
2-Bromoethylbenzene: Similar structure but lacks the ethenyl group, resulting in different reactivity and applications.
Uniqueness: 1-(Bromomethyl)-2-ethenylbenzene is unique due to the presence of both bromomethyl and ethenyl groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and industry.
Properties
IUPAC Name |
1-(bromomethyl)-2-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-8-5-3-4-6-9(8)7-10/h2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXSWEQCVDBMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501148 |
Source
|
Record name | 1-(Bromomethyl)-2-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31134-43-7 |
Source
|
Record name | 1-(Bromomethyl)-2-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00501148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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